Iodo(2-methoxyethyl)mercury

CAS No.: 10403-65-3

Cat. No.: VC19721786

Molecular Formula: C3H7HgIO

Molecular Weight: 386.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10403-65-3 |

|---|---|

| Molecular Formula | C3H7HgIO |

| Molecular Weight | 386.58 g/mol |

| IUPAC Name | iodo(2-methoxyethyl)mercury |

| Standard InChI | InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |

| Standard InChI Key | SHNYOHRHNRGHHN-UHFFFAOYSA-M |

| Canonical SMILES | COCC[Hg]I |

Introduction

Chemical Structure and Molecular Characteristics

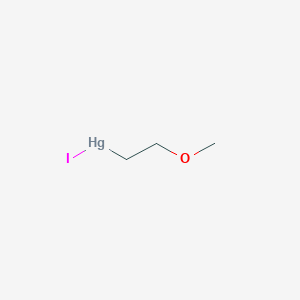

Iodo(2-methoxyethyl)mercury (C<sub>3</sub>H<sub>7</sub>HgIO) consists of a mercury center bonded to an iodine atom and a 2-methoxyethyl group (–OCH<sub>2</sub>CH<sub>2</sub>I). The molecular weight is approximately 372.49 g/mol, calculated as follows:

-

Mercury (Hg): 200.59 g/mol

-

Iodine (I): 126.90 g/mol

-

2-Methoxyethyl (C<sub>3</sub>H<sub>7</sub>O): 59.09 g/mol

The compound’s structure contrasts with iodo(2-methoxy-2-methylpropyl)mercury (CAS 51930-62-2), which features a branched methoxyalkyl chain (C<sub>5</sub>H<sub>11</sub>HgIO, 414.64 g/mol). Linear vs. branched alkoxy groups influence solubility, reactivity, and biological interactions.

Table 1: Structural comparison of iodo(2-methoxyethyl)mercury and its methylpropyl analog

| Property | Iodo(2-methoxyethyl)mercury | Iodo(2-methoxy-2-methylpropyl)mercury |

|---|---|---|

| Molecular formula | C<sub>3</sub>H<sub>7</sub>HgIO | C<sub>5</sub>H<sub>11</sub>HgIO |

| Molecular weight (g/mol) | 372.49 | 414.64 |

| Alkoxy group | Linear | Branched |

Synthetic Approaches and Challenges

The synthesis of iodo(2-methoxyethyl)mercury likely parallels methods for analogous organomercurials. A plausible route involves:

-

Mercuration of 2-methoxyethyl iodide:

Reaction of mercury(II) oxide with 2-methoxyethyl iodide in a polar solvent:Subsequent iodination could yield the target compound, though side reactions may require purification via column chromatography.

-

Grignard reagent intermediacy:

Formation of a 2-methoxyethylmagnesium iodide followed by reaction with HgI<sub>2</sub>:

Challenges include controlling mercury’s redox sensitivity and avoiding dimerization. The methylpropyl analog employs similar strategies, with yields influenced by reaction time and solvent choice.

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in organic solvents (e.g., dichloromethane, THF) due to the alkoxy group’s lipophilicity. Limited aqueous solubility is expected, akin to.

-

Stability: Light- and heat-sensitive, with potential decomposition to Hg(0) and organic byproducts. Storage under inert atmospheres is critical.

Spectroscopic Characterization

-

NMR: <sup>1</sup>H NMR would show signals for the methoxy (–OCH<sub>3</sub>, δ ~3.3 ppm) and methylene (–CH<sub>2</sub>–, δ ~1.8–2.5 ppm) groups.

-

Mass spectrometry: Expected molecular ion peak at m/z ≈ 372.49 (M<sup>+</sup>).

Applications and Historical Context

Organomercury compounds were once used as:

-

Fungicides: Phenylmercury acetate in agriculture (now banned in most countries).

-

Catalysts: In acetaldehyde production (e.g., the Cathode process).

For iodo(2-methoxyethyl)mercury, potential niche applications include:

-

Organic synthesis: As a mercuryating agent for alkynes or alkenes.

-

Material science: Precursor for mercury-containing polymers.

Toxicity and Environmental Impact

Human Health Risks

-

Acute exposure: Neurological symptoms (tremors, memory loss) and kidney damage.

-

Chronic exposure: Cumulative neurotoxicity, as mercury bioaccumulates in the brain.

Table 2: Toxicity data for organomercury compounds

| Compound | LD<sub>50</sub> (oral, rat) | Target Organs |

|---|---|---|

| Methylmercury | 10–50 mg/kg | CNS, Kidneys |

| Ethylmercury | 15–60 mg/kg | CNS, Liver |

| Iodo(2-methoxyethyl)mercury (estimated) | 20–70 mg/kg | CNS, Renal |

Environmental Persistence

-

Bioaccumulation: Mercury enters aquatic food chains, concentrating in predatory fish.

-

Remediation: Activated carbon filtration or chelating agents (e.g., EDTA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume